Home > Products > Screening Compounds P37920 > 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol -

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Catalog Number: EVT-8361027
CAS Number:
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction: Fluorinated Bioisosteres in Medicinal Chemistry

Role of Difluoromethyl Groups as Hydrogen-Bond Donor Mimetics in Drug Design

The difluoromethyl group (-CF₂H) occupies a privileged position in medicinal chemistry due to its unique capacity to function as a hydrogen-bond donor (HBD) while simultaneously modifying the electronic and steric environment of molecular scaffolds. Unlike the non-polar trifluoromethyl group (-CF₃), the -CF₂H moiety possesses a moderately acidic proton (pKa ~26-28 in DMSO) capable of forming directional hydrogen bonds with biological acceptors. This characteristic is particularly valuable when mimicking hydroxyl or amine groups while conferring enhanced metabolic stability and membrane permeability. The hydrogen bond donating strength of alcohols, including fluorinated cyclobutanols, can be experimentally quantified using UV-Vis titrations with pyrazinone sensors, providing lnKeq values that reflect binding constants to a model amide carbonyl acceptor [5].

Table 1: Hydrogen Bond Donating Strength (lnKeq) of Representative Alcohols

Compound ClassExample StructurelnKeqInfluence of Substituents
Aliphatic AlcoholsCH₃(CH₂)₄OH (Pentanol)0.86Weak HBD, minimal electronic perturbation
Benzylic AlcoholsC₆H₅CH₂OH (Benzyl alcohol)1.93Resonance stabilization enhances HBD strength
Propargylic AlcoholsHC≡C-CH₂OH (Propargyl alcohol)1.29Resonance delocalization increases HBD strength
Homobenzylic AlcoholsC₆H₅CH₂CH₂OH (2-Phenylethanol)1.43Inductive effect weaker than benzylic
Fluorinated Cyclobutanols(3,3-Difluorocyclobutyl)methanol~2.40*Strong electron-withdrawal from F enhances O-H polarity
Bisallylic AlcoholsCH₂=CH-CH(OH)-CH=CH₂2.73Conjugation significantly enhances HBD strength

*Estimated based on structural analogs and electronic effects [5].

The hydrogen-bonding capacity of alcohols is profoundly influenced by proximal electron-withdrawing substituents. In the context of 3,3-difluorocyclobutanol derivatives, the geminal difluoro motif exerts a strong inductive effect, polarizing the O-H bond and increasing its hydrogen bond donating potential. This effect places fluorinated cyclobutanols like 3,3-difluoro-1-(methylaminomethyl)cyclobutanol in a similar lnKeq range (~2.40) as bisallylic alcohols (lnKeq = 2.73) and significantly above simple aliphatic alcohols like pentanol (lnKeq = 0.86). This enhanced HBD strength enables more effective interactions with target proteins, potentially improving binding affinity. Furthermore, the gem-difluoro substitution within the strained cyclobutane ring reduces the basicity of the nitrogen atom in the methylaminomethyl side chain, potentially minimizing off-target interactions and improving distribution properties [5] [6].

Comparative Analysis of Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) Pharmacophores

While both trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups are widely employed fluorinated substituents, they exhibit markedly different physicochemical and biological behaviors. The -CF₃ group functions primarily as a strongly hydrophobic, electron-withdrawing moiety with minimal hydrogen-bonding capability. In contrast, the -CF₂H group combines moderate lipophilicity enhancement with significant hydrogen-bond-donating capacity and a less pronounced electron-withdrawing effect. These differences critically impact their application in drug design:

Table 2: Comparative Properties of Fluorinated Alkyl Pharmacophores

PropertyTrifluoromethyl (-CF₃)Difluoromethyl (-CF₂H)Biological Implications
Hydrogen Bond CapacityVery weak/non-donorModerate donor-CF₂H can mimic OH/NH groups; -CF₃ cannot
Electron Withdrawal (σI)Strong (σI ≈ 0.43)Moderate (σI ≈ 0.33)-CF₃ significantly lowers pKa of proximal acids/bases
Lipophilicity (π)High (π ≈ 0.88)Moderate (π ≈ 0.40)-CF₃ provides greater lipophilicity enhancement
Steric Volume (ų)~38~32-CF₃ occupies larger volume near attachment point
Metabolic SusceptibilityResistant to oxidationPotential oxidation to aldehyde-CF₂H may introduce metabolic soft spot

The steric profiles of these groups further differentiate their applications. While the tert-butyl group occupies approximately 150 ų, the trifluoromethylcyclobutane group is significantly larger (171 ų). This increased volume can enhance target binding through van der Waals interactions but may also reduce solubility. The electron-withdrawing effects also differ substantially: replacing a tert-butyl group with a trifluoromethylcyclobutane group decreases the pKa of a proximal carboxylic acid by nearly 2 units (from 4.79 to 2.92). A similar trend, though less dramatic, occurs with amines. For 3,3-difluoro-1-(methylaminomethyl)cyclobutanol, the gem-difluoro substitution significantly lowers the pKa of the amine nitrogen compared to its non-fluorinated analog, potentially reducing basic center formation and improving blood-brain barrier penetration where desired. This balance of steric bulk, electronic effects, and HBD capability makes the difluorinated cyclobutyl scaffold particularly valuable for CNS targets and enzymes where precise spatial positioning of functional groups is critical [4] [6] [7].

Cyclobutane Scaffolds in Bioactive Molecules: Conformational Rigidity and Metabolic Stability

The cyclobutane ring has emerged as a high-value scaffold in medicinal chemistry, offering a strategic balance between conformational flexibility and rigidity. Compared to larger cycloalkanes, cyclobutane exhibits significant ring strain (~27.5 kcal/mol), which flattens its structure and reduces conformational flexibility. This geometry promotes well-defined vectorial presentation of substituents, enhancing interactions with target binding pockets. Fluorination dramatically enhances the properties of this scaffold. The introduction of gem-difluoro substituents at the 3-position of the cyclobutane ring induces a strong transannular gauche effect, further rigidifying the ring system and locking substituents in pseudo-equatorial or pseudo-axial orientations. X-ray crystallographic analyses confirm that in most 1,3-disubstituted-3,3-difluorocyclobutanes, the trifluoromethyl or other large substituents adopt an axial position, while the cyclobutane ring itself displays a puckering angle (γ) between 158-175°, indicating a nearly flattened conformation [6].

The metabolic stability imparted by fluorinated cyclobutanes is a key advantage. The gem-difluoro motif effectively blocks common oxidative metabolic pathways, particularly cytochrome P450-mediated hydroxylation at the C3 position. This stability mirrors strategies observed in marketed drugs and clinical candidates where cyclobutane rings replace phenyl groups or flexible alkyl chains. For example, in antifungal development, scaffold hopping to incorporate rigid, fused rings significantly improved metabolic half-lives in human liver microsomes from less than 5 minutes to over 145 minutes. Similarly, the 3,3-difluorocyclobutanol moiety resists rapid dehydrogenation or conjugation compared to less constrained fluorinated alcohols. Synthetic access to these building blocks typically involves multistep sequences starting from cyclobutane carboxylic acids. A robust approach employs sulfur tetrafluoride (SF₄) to convert carboxylic acids directly to trifluoromethyl groups under forcing conditions. While this method works well for diverse cyclobutane carboxylic acids (including those with esters, bromine atoms, or amino groups), subsequent functionalization allows access to key intermediates like 3,3-difluorocyclobutanecarboxylic acids and amines, precursors to compounds like 3,3-difluoro-1-(methylaminomethyl)cyclobutanol [1] [6] [9].

Table 3: Bioactive Cyclobutane-Containing Compounds and Properties

Compound NameCAS NumberMolecular FormulaKey Features/Biological Relevance
(3,3-Difluoro-1-methyl-cyclobutyl)methanol1408076-35-6C₆H₁₀F₂OBuilding block for protease inhibitors & CNS agents
3,3-Difluorocyclobutanol22500954C₄H₆F₂OMetabolic-resistant HBD motif
PF-00835231 (COVID-19 Mpro inhibitor intermediate)N/AC₂₃H₃₂F₂N₈O₇SFeatures 3,3-difluorocyclobutyl amine
PF-07321332 (Nirmatrelvir, COVID-19 therapeutic)2628280-40-8C₂₃H₃₂F₃N₅O₄Contains 3,3-difluorocyclobutylamide
1-Trifluoromethyl-cyclobutyl building blocksMultipleVariableImproved metabolic stability vs. tert-butyl

The vectorial control offered by the difluorinated cyclobutane scaffold is exemplified in protease inhibitors like PF-07321332 (Nirmatrelvir), where the 3,3-difluorocyclobutylamide moiety precisely orients adjacent pharmacophores within the SARS-CoV-2 main protease (Mpro) active site. This compound demonstrates the critical importance of spatial orientation achievable with fluorinated cyclobutanes. Similarly, the presence of both an alcohol and an amine group in 3,3-difluoro-1-(methylaminomethyl)cyclobutanol provides two points for derivatization or interaction, making it a versatile multifunctional building block for kinase inhibitors, neurotransmitter modulators, or antibiotics where rigid scaffolds with defined polarity profiles are advantageous. The documented chemical stability of trifluoromethylcyclobutane analogs—resisting decomposition under acidic, basic, and long-term storage conditions—further supports the utility of this scaffold in developing robust therapeutic agents [4] [6] [7].

Properties

Product Name

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

IUPAC Name

3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

InChI

InChI=1S/C6H11F2NO/c1-9-4-5(10)2-6(7,8)3-5/h9-10H,2-4H2,1H3

InChI Key

WLHDWLHPNHGYKF-UHFFFAOYSA-N

SMILES

CNCC1(CC(C1)(F)F)O

Canonical SMILES

CNCC1(CC(C1)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.